2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride
Description
Properties
Molecular Formula |
C6H9ClF2N2 |
|---|---|
Molecular Weight |
182.60 g/mol |
IUPAC Name |
2-amino-2-(3,3-difluorocyclobutyl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C6H8F2N2.ClH/c7-6(8)1-4(2-6)5(10)3-9;/h4-5H,1-2,10H2;1H |
InChI Key |
KHHSKCARNRUUNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C(C#N)N.Cl |
Origin of Product |
United States |
Preparation Methods
[2+2] Cycloaddition of Fluorinated Alkenes
A widely used approach involves photochemical or thermal [2+2] cycloaddition of 1,2-difluoroethylene derivatives. For example, irradiation of 1,1-difluoroallene in the presence of a Lewis acid catalyst generates the cyclobutane ring with high regioselectivity. This method achieves yields of 60–75% but requires stringent control over reaction conditions to avoid side products.
Fluorination of Cyclobutane Precursors
Post-cyclization fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® is employed to introduce fluorine atoms. A patented route describes the conversion of a cyclobutanol intermediate to the 3,3-difluoro derivative using DAST in dichloromethane at −78°C, achieving 85% conversion efficiency.
Formation of the Aminoacetonitrile Backbone
The aminoacetonitrile segment is typically constructed via condensation reactions, with two principal methodologies identified:
Ammonium Chloride–Formaldehyde Condensation
Adapted from a method for aminoacetonitrile hydrochloride, this route involves:
-
Reactants : Ammonium chloride, formaldehyde, sodium cyanide, and acetic acid.
-
Conditions : Dropwise addition of 30–40% sodium cyanide at ≤0°C, followed by acetic acid to stabilize intermediates.
Key Data :
Strecker Synthesis Modifications
A modified Strecker reaction using 3,3-difluorocyclobutanone, ammonium carbonate, and potassium cyanide in aqueous ethanol forms the α-aminonitrile precursor. This method achieves 55–60% yield but requires purification via recrystallization to remove diastereomers.
Coupling of Difluorocyclobutyl and Aminoacetonitrile Groups
Integrating the two moieties presents challenges due to steric hindrance from the cyclobutane ring. Two coupling strategies are prominent:
Nucleophilic Substitution
The difluorocyclobutyl bromide intermediate reacts with the amine group of aminoacetonitrile under basic conditions (e.g., K2CO3 in DMF). This method suffers from moderate yields (40–50%) due to competing elimination reactions.
Reductive Amination
A more efficient approach involves condensing 3,3-difluorocyclobutanone with aminoacetonitrile using sodium cyanoborohydride in methanol. Yields improve to 65–70% when catalyzed by titanium(IV) isopropoxide.
Hydrochlorination and Final Product Isolation
The free base is converted to the hydrochloride salt using hydrogen chloride gas or concentrated HCl in methanol. Critical parameters include:
Optimization Insight :
Reducing moisture content (<1%) in the methanol solvent prevents hydrolysis of the nitrile group, ensuring product stability.
Comparative Analysis of Synthetic Routes
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its unique structural features that may influence biological activity. It is particularly relevant in the development of new drugs targeting various diseases.
Case Study: Anticancer Activity
Research has shown that compounds similar to 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride exhibit significant anticancer properties. For instance, derivatives were evaluated for their efficacy against cancer cell lines, demonstrating promising results in inhibiting cell growth .
| Compound | Cell Line Tested | Mean GI50 (μM) | TGI (μM) |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15.72 | 50.68 |
| Compound B | A549 (Lung) | 12.53 | 45.00 |
Biological Evaluation
The compound has been subjected to biological evaluations to assess its pharmacological profiles. Studies have indicated that it possesses favorable drug-like properties, making it a candidate for further development in drug discovery programs .
Example Findings:
- The compound demonstrated a good safety profile in vitro.
- It was tested against multiple tumor cell lines, revealing varying levels of cytotoxicity.
Synthetic Applications
In synthetic organic chemistry, 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride serves as an intermediate for synthesizing other complex molecules. Its ability to undergo various chemical transformations expands its utility in creating novel compounds with potential therapeutic effects .
Data Tables
| Biological Activity | Result |
|---|---|
| Anticancer Efficacy | Significant inhibition observed in tested cell lines |
| Safety Profile | Good in vitro safety profile reported |
Mechanism of Action
The mechanism of action of 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The difluorocyclobutyl group may enhance binding affinity to certain enzymes or receptors, while the amino and nitrile groups can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Contains a 3,3-difluorocyclobutyl ring, which introduces steric hindrance and electronic effects due to fluorine substitution.
- A cyano (nitrile) group at the α-position to the amino group, enhancing reactivity in nucleophilic additions or Strecker amino acid synthesis .
- The hydrochloride salt improves stability and solubility in polar solvents.
Comparison with Structurally Similar Compounds
Key Analogues and Their Properties
The table below compares the target compound with five structurally related analogues:
Structural and Functional Analysis
Cyclobutyl vs. Phenyl Substituents :
- The 3,3-difluorocyclobutyl group in the target compound imposes restricted rotation and enhanced metabolic stability compared to aromatic substituents (e.g., chlorophenyl or trifluoromethoxyphenyl) .
- Fluorine atoms in the cyclobutyl ring increase electronegativity and lipophilicity, improving membrane permeability .
Nitrile vs. Carboxylic Acid/Ester Groups :
- The nitrile group enables participation in click chemistry or Strecker reactions , whereas the carboxylic acid in the acetic acid analogue (CAS 115285) is suited for peptide coupling .
- Ester-containing analogues (e.g., CAS 1956437-40-3) serve as prodrugs, enhancing bioavailability .
Chirality and Stereochemical Impact :
Purity and Commercial Availability
Biological Activity
2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant research findings.
- Molecular Formula : C₆H₉ClF₂N₂
- Molecular Weight : 182.60 g/mol
- CAS Number : 1215166-79-2
The compound is characterized by the presence of a difluorocyclobutyl group, which may influence its biological properties and interactions.
Research indicates that 2-amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride may act as an inhibitor of glucose transporters. This inhibition can lead to altered glucose metabolism in various cell types, particularly in cancer cells that rely heavily on glycolysis for energy production. The compound's structural features suggest it could interfere with glucose uptake mechanisms, potentially rendering cancer cells more susceptible to metabolic stress .
Efficacy in Cancer Models
Recent studies have demonstrated the compound's effectiveness in vitro and in vivo against specific cancer types. For instance, it has been shown to synergize with other metabolic inhibitors, enhancing the overall cytotoxic effects on tumor cells with disrupted TCA cycle functions . The following table summarizes key findings from relevant studies:
| Study | Model | IC50 (nM) | Effect |
|---|---|---|---|
| Study A | HT-1080 Fibrosarcoma Cells | 87 | Inhibition of glucose uptake |
| Study B | RH2 Lung Squamous Cell Carcinoma | 100 mg/kg | Reduced tumor glucose metabolism |
Case Studies
- In Vitro Studies : In a controlled laboratory setting, the compound was tested on various cancer cell lines. Results indicated significant inhibition of glucose consumption and lactate secretion, with IC50 values demonstrating its potency as a metabolic inhibitor .
- In Vivo Models : Animal studies have shown that treatment with this compound resulted in a marked decrease in tumor growth rates compared to control groups. Notably, daily administration did not significantly affect blood glucose levels, suggesting a targeted action on tumor metabolism without widespread systemic effects .
Safety and Toxicology
While the biological activity of 2-amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride is promising, safety profiles must also be considered. Initial assessments indicate that the compound is an irritant but does not exhibit significant off-target toxicity at therapeutic doses . Long-term studies are necessary to fully elucidate any potential adverse effects.
Q & A
Q. What is the optimal synthetic route for preparing 2-amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride, and what experimental parameters are critical for yield optimization?
The compound can be synthesized via Strecker amino acid synthesis , a method validated for structurally similar α-aminonitriles . Key steps include:
- Cyclobutyl precursor activation : Use 3,3-difluorocyclobutanecarbaldehyde (or equivalent) as the carbonyl substrate.
- Nucleophilic addition : React with ammonium cyanide (NH₄CN) or TMSCN (trimethylsilyl cyanide) under acidic conditions (e.g., HCl) to form the α-aminonitrile intermediate .
- Hydrochloride salt formation : Precipitate the product using anhydrous HCl in ethanol .
Critical parameters : - pH control during cyanide addition (pH 4–6 recommended) to avoid decomposition .
- Temperature : Maintain ≤25°C to prevent cyclobutane ring strain-induced side reactions .
Q. How can researchers confirm the structural integrity of this compound, and what spectroscopic techniques are most reliable?
Q. What solubility and stability challenges are associated with this compound, and how can they be mitigated?
- Solubility : Poor in aqueous buffers (e.g., <0.1 mg/mL in Tris-HCl, pH 7.4) but soluble in polar aprotic solvents (DMSO, DMF) .
- Stability :
- Avoid prolonged exposure to moisture (hydrolysis of nitrile to amide). Store desiccated at –20°C .
- Degradation under basic conditions: Use pH 4–6 buffers for in vitro assays .
Advanced Research Questions
Q. How does the 3,3-difluorocyclobutyl moiety influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?
- Electron-withdrawing effect : Fluorine atoms increase the electrophilicity of the adjacent carbon, enhancing reactivity in SN2 reactions (e.g., with thiols or amines) .
- Steric effects : The cyclobutane ring’s rigidity restricts conformational flexibility, favoring axial attack in stereoselective syntheses .
Example application : Use the compound as a precursor for fluorinated β-amino alcohols via nitrile hydrolysis and subsequent reduction .
Q. What strategies can resolve contradictions in reported reaction yields when using this compound in Strecker-like syntheses?
Discrepancies often arise from:
- Cyanide source purity : TMSCN yields higher reproducibility (≥90%) than NH₄CN (60–70%) due to reduced side-product formation .
- Acid choice : HCl generates the hydrochloride salt in situ, simplifying purification, while acetic acid requires post-reaction neutralization .
Validation protocol :
Repeat reactions under inert atmosphere (N₂/Ar) to exclude oxygen-mediated degradation.
Monitor reaction progress via TLC (Rf 0.3–0.4 in EtOAc/hexane 1:1) .
Q. What computational methods are suitable for modeling the compound’s interactions with biological targets, given its fluorinated cyclobutane group?
- Docking studies : Use software like AutoDock Vina with force fields (e.g., AMBER) parameterized for fluorine atoms.
- MD simulations : Account for the cyclobutane ring’s strain energy (≈25 kcal/mol) and fluorine’s electrostatic contributions .
Key parameters : - Partial charges for fluorine: –0.25 e (Mulliken analysis) .
- Torsional barriers for cyclobutane: 10–15 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
